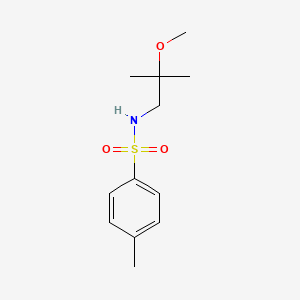

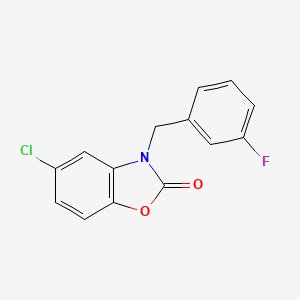

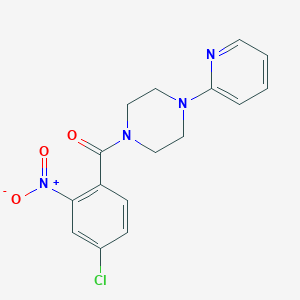

N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea, also known as Chlorothalonil, is an organic compound that is widely used as a fungicide in agriculture. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Chlorothalonil has been extensively studied for its chemical and biological properties, including its synthesis, mechanism of action, and physiological effects.

Mecanismo De Acción

N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail acts by inhibiting the activity of enzymes involved in the synthesis of melanin in fungi. Melanin is a pigment that protects fungal cells from environmental stress, such as UV radiation and oxidative damage. By inhibiting melanin synthesis, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail disrupts the normal growth and development of fungal cells, leading to their death.

Biochemical and Physiological Effects:

N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been shown to have a number of biochemical and physiological effects on plants, animals, and humans. In plants, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can cause oxidative stress, leading to cell damage and death. In animals, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can cause liver and kidney damage, as well as reproductive and developmental toxicity. In humans, exposure to N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been linked to respiratory problems, skin irritation, and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has several advantages as a fungicide in laboratory experiments. It is relatively inexpensive, widely available, and effective against a broad range of fungal pathogens. However, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail also has some limitations. It is toxic to some non-target organisms, including beneficial fungi and insects, and can accumulate in the environment, leading to long-term health and environmental risks.

Direcciones Futuras

There are several future directions for research on N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new target enzymes and pathways for N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail, which could lead to the development of more effective fungicides with fewer side effects. Finally, there is a need for more research on the long-term effects of N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail on human health and the environment, particularly in areas where it is heavily used in agriculture.

Métodos De Síntesis

N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail can be synthesized through the reaction of 4-chloro-2-methylaniline with carbon disulfide and tert-butylamine. The resulting intermediate product is then reacted with chlorine to form N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail. The synthesis of N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Aplicaciones Científicas De Investigación

N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been widely used as a fungicide in agriculture to control a variety of plant diseases caused by fungi. It has been shown to be effective against a wide range of fungal pathogens, including Alternaria, Botrytis, and Fusarium species. N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail is also used as a preservative in paints, adhesives, and other industrial products to prevent fungal growth. In addition, N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thioureail has been studied for its potential use in the treatment of certain types of cancer, such as leukemia and lymphoma.

Propiedades

IUPAC Name |

1-tert-butyl-3-(4-chloro-2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2S/c1-8-7-9(13)5-6-10(8)14-11(16)15-12(2,3)4/h5-7H,1-4H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQVGCUBVFZLHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(tert-butyl)-N'-(4-chloro-2-methylphenyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)

![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)

![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)